2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline
Description
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl group at the para position and a cyclopropylmethoxy group at the ortho position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to potent phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast, which share the cyclopropylmethoxy motif . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethoxy substituent contributes to steric and electronic effects that influence receptor binding and selectivity .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-4-9(15)10(5-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJJIIZNLVOLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)aniline with cyclopropylmethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyclopropylmethoxy group may contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Aniline Derivatives
Impact of Cyclopropylmethoxy Group
The cyclopropylmethoxy group in 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline confers distinct advantages:
- Enhanced Potency : In roflumilast, this group contributes to an IC₅₀ of 0.8 nM for PDE4 inhibition, compared to cilomilast (IC₅₀ = 40–3000 nM), which lacks this substituent .
- Improved Selectivity : The steric bulk of the cyclopropyl ring reduces off-target interactions, as seen in roflumilast’s negligible activity against PDE1–3 and PDE5 even at 10,000-fold higher concentrations .
- Metabolic Stability : Cyclopropylmethoxy derivatives exhibit slower oxidative degradation compared to methoxy or chloro analogs, prolonging therapeutic effects .
Key Research Findings
- PDE4 Inhibition : Derivatives of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline, such as roflumilast, show broad anti-inflammatory activity across leukocytes (IC₅₀ = 2–21 nM), outperforming rolipram (IC₅₀ = 10–600 nM) .
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity, while alkoxy substituents (cyclopropylmethoxy vs. methoxy) fine-tune steric and electronic interactions for target specificity .
Biological Activity
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a cyclopropylmethoxy group and a trifluoromethyl group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline
- Molecular Formula : C11H12F3N
- Molecular Weight : 227.22 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the cyclopropylmethoxy group may affect its binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, indicating strong antimicrobial potential.
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 4.0 | Better than ampicillin |
| Escherichia coli | 8.0 | Comparable to ciprofloxacin |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) showed that it can induce apoptosis and inhibit cell proliferation.
- Case Study : In a study assessing antiproliferative effects, 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exhibited an IC50 value of 10 μM against HeLa cells, suggesting significant cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| L1210 | 15 | Cell cycle arrest |
| CEM | 12 | Inhibition of DNA synthesis |
The mechanism through which 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exerts its biological effects involves several pathways:
- Interaction with Enzymes : The trifluoromethyl group enhances binding to enzymes involved in metabolic pathways.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications in the aniline core or substitution patterns significantly affect biological potency. For example, derivatives with additional halogen substitutions showed enhanced antibacterial activity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
